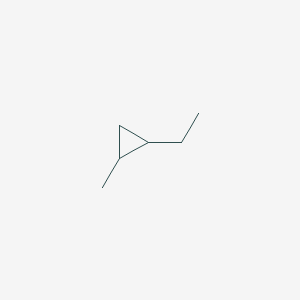

1-Ethyl-2-methylcyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

19781-68-1 |

|---|---|

Molecular Formula |

C6H12 |

Molecular Weight |

84.16 g/mol |

IUPAC Name |

(1S,2R)-1-ethyl-2-methylcyclopropane |

InChI |

InChI=1S/C6H12/c1-3-6-4-5(6)2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |

InChI Key |

SAHWBARCQUAFSM-RITPCOANSA-N |

SMILES |

CCC1CC1C |

Isomeric SMILES |

CC[C@H]1C[C@H]1C |

Canonical SMILES |

CCC1CC1C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of cis-1-Ethyl-2-methylcyclopropane

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its unique conformational properties and metabolic stability. Achieving precise stereocontrol during its synthesis is paramount, as the spatial arrangement of substituents dramatically influences biological activity. This guide provides an in-depth examination of the synthesis of cis-1-ethyl-2-methylcyclopropane, a model for 1,2-disubstituted cyclopropanes. We will dissect the core principles and practical methodologies for its stereospecific construction, focusing on the Simmons-Smith reaction and its modern variants. This document serves as a technical resource for researchers engaged in organic synthesis and drug development, offering both mechanistic understanding and actionable experimental protocols.

The Strategic Importance of the cis-1,2-Disubstituted Cyclopropane Moiety

Cyclopropane-containing molecules are prevalent in pharmaceuticals and agrochemicals, yet a significant portion of these feature substitution at only a single carbon[1]. This is largely a consequence of synthetic accessibility. However, vicinally disubstituted cyclopropanes, particularly with defined cis or trans stereochemistry, offer a more rigid and three-dimensional scaffold that can enhance binding affinity and optimize pharmacokinetic profiles. The synthesis of cis-1-ethyl-2-methylcyclopropane serves as a fundamental case study for accessing this valuable chemical space. The primary challenge lies in controlling the relative stereochemistry of the two substituents, a feat accomplished through stereospecific reactions that transfer the geometry of a starting alkene directly to the final cyclopropane product.

Retrosynthetic Blueprint: A Stereospecific Approach

The most direct and reliable strategy for constructing a cis-1,2-disubstituted cyclopropane is through the stereospecific cyclopropanation of a (Z)-alkene. The geometric information of the starting material is preserved throughout the reaction sequence.

Caption: Retrosynthetic pathway for cis-1-ethyl-2-methylcyclopropane.

This analysis identifies (Z)-2-pentene as the key starting material and a "methylene transfer" or carbenoid addition as the critical transformation. The Simmons-Smith reaction is the preeminent method for this purpose, as it proceeds via a concerted mechanism that ensures the desired stereochemical outcome[2][3].

The Simmons-Smith Reaction: A Mechanistic Deep Dive

The Simmons-Smith reaction, first reported in 1958, provides a robust method for cyclopropanation without the use of hazardous diazomethane[4][5]. The reaction's stereospecificity is its defining feature, making it ideal for targets like cis-1-ethyl-2-methylcyclopropane.

Formation of the Organozinc Carbenoid

The true reactive species is not a free carbene, but an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI). It is generated by the oxidative addition of activated zinc, typically a zinc-copper couple, into the carbon-iodine bond of diiodomethane (CH₂I₂)[3][6].

Zn(Cu) + CH₂I₂ → ICH₂ZnI

This carbenoid is a nucleophilic methylene donor, which distinguishes it from more electrophilic carbenes generated from diazo compounds.

The Concerted, Stereospecific Methylene Transfer

The cyclopropanation of the alkene occurs in a single, concerted step through a three-centered "butterfly-type" transition state[6]. The carbenoid delivers the methylene (CH₂) group to one face of the alkene π-system, forming both new carbon-carbon bonds simultaneously[7]. This synchronous bond formation is the causal reason for the reaction's stereospecificity. The substituents that are cis on the alkene remain cis in the cyclopropane product because there is no opportunity for bond rotation or stereochemical scrambling[2][3].

Caption: Mechanism of stereospecific Simmons-Smith cyclopropanation.

Key Methodologies for Synthesis

Two primary protocols are employed for the Simmons-Smith reaction, differing in the method used to generate the zinc carbenoid.

Method A: The Classic Simmons-Smith Protocol (Zn-Cu Couple)

This is the original method, relying on a zinc-copper couple to activate the zinc for insertion into diiodomethane. The copper is crucial for enhancing the reactivity of the zinc surface.

Experimental Protocol:

-

Preparation of Zinc-Copper Couple:

-

In a three-necked flask equipped with a condenser and mechanical stirrer, add zinc dust (2.0 eq) and an equal weight of deionized water.

-

Heat the suspension to boiling and add copper(I) chloride (0.1 eq) in small portions until the black color of copper is evident.

-

Cool the mixture, decant the water, and wash the resulting black powder (the Zn-Cu couple) sequentially with dilute HCl, deionized water, acetone, and finally dry ether. Dry under vacuum.

-

-

Cyclopropanation:

-

Suspend the freshly prepared Zn-Cu couple (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).

-

Add a solution of diiodomethane (1.2 eq) in diethyl ether dropwise to the suspension. A gentle reflux may be observed.

-

After the initial reaction subsides, add (Z)-2-pentene (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Filter the mixture through a pad of Celite to remove zinc salts.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully by rotary evaporation at low temperature due to the product's volatility.

-

Purify the crude product by fractional distillation to yield pure cis-1-ethyl-2-methylcyclopropane.

-

Method B: The Furukawa Modification (Et₂Zn)

A significant improvement involves the use of diethylzinc (Et₂Zn) in place of the Zn-Cu couple[5][8]. The reaction of diethylzinc with diiodomethane in situ generates the more reactive and soluble carbenoid, often leading to higher yields and cleaner reactions, especially for unfunctionalized alkenes[8].

Experimental Protocol:

-

Reagent Preparation (In Situ):

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of (Z)-2-pentene (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add diiodomethane (1.2 eq) to the solution.

-

-

Cyclopropanation:

-

Slowly add a solution of diethylzinc (1.1 eq, typically 1.0 M in hexanes) dropwise via a syringe pump over 30-60 minutes. Caution: Diethylzinc is pyrophoric and must be handled with extreme care under inert conditions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by GC.

-

-

Work-up and Purification:

-

Cool the flask back to 0 °C and cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

-

Once gas evolution ceases, add diethyl ether and water.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and carefully remove the solvent by rotary evaporation.

-

Purify by fractional distillation.

-

Data Comparison: Classic vs. Furukawa Modification

| Parameter | Classic Simmons-Smith (Zn-Cu) | Furukawa Modification (Et₂Zn) | Rationale for Difference |

| Reaction Time | 12 - 24 hours | 4 - 12 hours | The in situ generated carbenoid from Et₂Zn is more reactive and soluble. |

| Typical Yield | 60 - 75% | 75 - 90% | Cleaner reaction with fewer side products from heterogeneous zinc surface.[8] |

| Substrate Scope | Good, excellent with directing groups | Excellent, especially for simple alkenes | Homogeneous nature of the Furukawa reagent improves reactivity with unactivated olefins.[8] |

| Safety | Requires handling of metal powders | Requires handling of pyrophoric Et₂Zn | Diethylzinc ignites spontaneously in air and reacts violently with water. |

Advanced Concepts: The Path to Enantioselectivity

While the synthesis described yields a racemic mixture of (1R,2S)- and (1S,2R)-1-ethyl-2-methylcyclopropane, achieving enantioselectivity is a critical goal in modern synthesis. This is typically accomplished not on simple alkenes, but on substrates bearing a directing group, such as an allylic alcohol. Chiral ligands can coordinate to the zinc carbenoid and the substrate's hydroxyl group, creating a chiral environment that directs the methylene transfer to one specific face of the alkene.

Notable strategies include the use of chiral TADDOL-titanium complexes or chiral bis-sulfonamide ligands to catalyze the asymmetric cyclopropanation of allylic alcohols, often achieving high levels of enantioselectivity[9][10][11]. While not directly applicable to (Z)-2-pentene, this principle is the cornerstone of asymmetric cyclopropanation in complex molecule synthesis.

Caption: A generalized workflow for Simmons-Smith cyclopropanation reactions.

Conclusion

The synthesis of cis-1-ethyl-2-methylcyclopropane is a textbook example of stereospecific synthesis. The Simmons-Smith reaction, particularly the more efficient Furukawa modification, provides a reliable and high-yielding pathway to this target. The causal factor for the high fidelity of stereochemical transfer is the concerted, butterfly-like transition state of the methylene addition, which precludes any intermediate steps where bond rotation could occur. Understanding this mechanistic principle allows researchers to confidently apply this methodology to the synthesis of more complex and medicinally relevant molecules containing the valuable cis-1,2-disubstituted cyclopropane scaffold.

References

-

Title: Cyclopropanation of Alkenes - Master Organic Chemistry. Source: Master Organic Chemistry. URL: [Link]

-

Title: Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Source: PMC - NIH. URL: [Link]

-

Title: Simmons-Smith Reaction: Definition, Mechanism, and Examples. Source: Chemistry Learner. URL: [Link]

-

Title: Reaction pathways of the Simmons-Smith reaction. Source: PubMed. URL: [Link]

-

Title: Simmons-Smith Reaction. Source: NROChemistry. URL: [Link]

-

Title: Simmons–Smith reaction – cyclopropanation of alkenes. Source: OrgoSolver. URL: [Link]

-

Title: Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Source: ACS Publications. URL: [Link]

-

Title: Stereoselective Cyclopropanation Reactions. Source: Docentes FCT NOVA. URL: [Link]

-

Title: Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Source: PMC - NIH. URL: [Link]

-

Title: Cyclopropanation reactions of diazoacetates. Source: ResearchGate. URL: [Link]

-

Title: Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Source: PMC - PubMed Central. URL: [Link]

-

Title: Enantioselective synthesis of 1,2,3-trisubstituted cyclopropanes using gem-dizinc reagents. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. Source: PubMed. URL: [Link]

-

Title: Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Source: ACS Publications. URL: [Link]

-

Title: Simmons-Smith Reaction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Simmons–Smith reaction. Source: Wikipedia. URL: [Link]

-

Title: The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Source: Organic Chemistry Tutor. URL: [Link]

-

Title: Ch 14: Cyclopropane synthesis. Source: University of Calgary. URL: [Link]

-

Title: Stereoselective Cyclopropanation Reactions. Source: ACS Publications. URL: [Link]

-

Title: Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Source: ACS Publications. URL: [Link]

-

Title: Catalytic asymmetric cyclopropanation at a chiral platform. Source: RSC Publishing. URL: [Link]

-

Title: Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. Source: PubMed. URL: [Link]

-

Title: Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. Source: Illinois Experts. URL: [Link]

Sources

- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

An In-depth Technical Guide to the Stereoselective Synthesis of trans-1-Ethyl-2-methylcyclopropane

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and stereoselective methodology for the synthesis of trans-1-Ethyl-2-methylcyclopropane. Cyclopropane rings are significant structural motifs in numerous biologically active molecules and are of considerable interest to researchers in medicinal chemistry and drug development. This document details a two-step synthetic sequence, commencing with the stereoselective synthesis of the alkene precursor, (E)-pent-2-ene, via the Wittig reaction, followed by a diastereoselective cyclopropanation using the Simmons-Smith reaction. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines methods for purification and characterization of the target molecule. The content is tailored for researchers, scientists, and drug development professionals seeking to synthesize or utilize substituted cyclopropanes.

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropanes are the smallest class of cycloalkanes, and their unique three-membered ring structure imparts significant ring strain. This inherent strain results in unusual bonding and reactivity, making them valuable building blocks in organic synthesis.[1] The incorporation of a cyclopropane ring into a molecular structure can profoundly influence its conformational properties, metabolic stability, and biological activity. Consequently, the development of stereoselective methods for the synthesis of substituted cyclopropanes is a pivotal area of research in modern organic chemistry.[1][2]

trans-1-Ethyl-2-methylcyclopropane serves as a model compound for 1,2-disubstituted cyclopropanes, and its synthesis presents a valuable case study in stereochemical control. The principles outlined in this guide are broadly applicable to the synthesis of a wide array of more complex cyclopropane-containing molecules.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of trans-1-Ethyl-2-methylcyclopropane suggests disconnecting the cyclopropane ring to reveal an alkene precursor. The most direct and stereochemically controlled approach involves the cyclopropanation of a trans-disubstituted alkene. This leads to the identification of (E)-pent-2-ene as the key intermediate. The synthesis of (E)-pent-2-ene can, in turn, be achieved through a Wittig reaction, which is a powerful and reliable method for alkene synthesis.[3][4][5]

Caption: Retrosynthetic analysis of trans-1-Ethyl-2-methylcyclopropane.

Synthesis of the Alkene Precursor: (E)-pent-2-ene via the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4][5] A key advantage of this reaction is the high degree of control over the position of the newly formed double bond.[3] The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6] For the synthesis of (E)-pent-2-ene, a non-stabilized ylide is employed, and reaction conditions can be modified to favor the desired trans isomer.

Preparation of the Wittig Reagent (Ethyltriphenylphosphonium Bromide)

The first step in the Wittig synthesis is the preparation of the phosphonium salt from triphenylphosphine and an alkyl halide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add ethyl bromide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 24 hours, during which time a white precipitate will form.

-

After cooling to room temperature, collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting ethyltriphenylphosphonium bromide under vacuum.

The Wittig Reaction: (E)-pent-2-ene Synthesis

The phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with an aldehyde (propanal in this case) to form the alkene.

Caption: Workflow for the Wittig synthesis of (E)-pent-2-ene.

Experimental Protocol:

-

Suspend ethyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Allow the mixture to warm to 0 °C and stir for 1 hour.

-

Cool the reaction mixture back to -78 °C and add propanal (1.0 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure. (E)-pent-2-ene is a volatile liquid.

Stereoselective Cyclopropanation: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[7][8] A key feature of this reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product.[7] Thus, cyclopropanation of (E)-pent-2-ene will yield the desired trans-1-Ethyl-2-methylcyclopropane.

Mechanism of the Simmons-Smith Reaction

The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond.[9] This synchronous bond formation explains the observed stereospecificity.

Caption: Mechanism of the Simmons-Smith cyclopropanation.

Experimental Protocol for the Synthesis of trans-1-Ethyl-2-methylcyclopropane

Preparation of the Zinc-Copper Couple:

-

In a flask, add zinc dust (2.0 eq) and a small amount of copper(I) chloride.

-

Gently heat the flask under vacuum to activate the zinc.

-

Allow the flask to cool to room temperature under an inert atmosphere.

Cyclopropanation Reaction:

-

To the activated zinc-copper couple, add anhydrous diethyl ether under an inert atmosphere.

-

Add diiodomethane (1.5 eq) dropwise to the stirred suspension. A gentle reflux may be observed.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the organozinc carbenoid.

-

Add a solution of (E)-pent-2-ene (1.0 eq) in diethyl ether to the carbenoid suspension.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.

-

Filter the mixture through a pad of Celite to remove the inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification and Characterization

Due to the volatile nature of trans-1-Ethyl-2-methylcyclopropane (boiling point ~59 °C), purification is best achieved by fractional distillation.[10]

Purification by Fractional Distillation

-

Carefully transfer the dried ethereal solution to a distillation apparatus equipped with a fractionating column (e.g., a Vigreux column).

-

Slowly heat the distillation flask in a heating mantle.

-

Collect the fraction boiling at the expected temperature for trans-1-Ethyl-2-methylcyclopropane.

Characterization

The purity and identity of the final product should be confirmed by a combination of analytical techniques.

| Technique | Expected Observations for trans-1-Ethyl-2-methylcyclopropane |

| Gas Chromatography (GC) | A single major peak with a retention time distinct from the starting alkene and any cis-isomer.[11] |

| ¹H NMR Spectroscopy | Characteristic signals for the cyclopropyl protons in the upfield region (typically 0-1 ppm), along with signals for the ethyl and methyl groups. |

| ¹³C NMR Spectroscopy | Upfield signals for the cyclopropyl carbons, in addition to the signals for the ethyl and methyl substituents.[12] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations of the cyclopropane ring around 3080 cm⁻¹. |

Conclusion

This guide has detailed a reliable and stereoselective two-step synthesis of trans-1-Ethyl-2-methylcyclopropane. The methodology leverages the power of the Wittig reaction for the controlled synthesis of the alkene precursor and the stereospecificity of the Simmons-Smith reaction for the diastereoselective formation of the cyclopropane ring. The protocols provided are robust and can be adapted for the synthesis of other 1,2-disubstituted cyclopropanes. The successful execution of this synthesis provides a practical foundation for researchers and professionals engaged in the synthesis of complex molecules containing the cyclopropane motif.

References

- Vertex AI Search. The Wittig Reaction: Synthesis of Alkenes.

-

National Center for Biotechnology Information. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

- University of California, Davis. Synthesis of an Alkene via the Wittig Reaction.

-

Wikipedia. Wittig reaction. [Link]

-

BYJU'S. Wittig Reaction. [Link]

-

ACS Publications. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. [Link]

-

National Center for Biotechnology Information. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. [Link]

-

Wikipedia. Cyclopropanation. [Link]

- Science of Synthesis.

- ACS Publications. Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry.

- Europe PMC. Enantioselective synthesis of 1,2,3-trisubstituted cyclopropanes using gem-dizinc reagents.

-

National Center for Biotechnology Information. trans-1-Ethyl-2-methylcyclopropane. PubChem. [Link]

-

National Center for Biotechnology Information. cis-1-Ethyl-2-methylcyclopropane. PubChem. [Link]

- ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (2012). Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. PubMed. [Link]

-

Wikipedia. Simmons–Smith reaction. [Link]

-

National Center for Biotechnology Information. 1-Ethyl-2-methylcyclopropane. PubChem. [Link]

-

Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

- Wiley-VCH.

-

National Center for Biotechnology Information. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]

-

Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

-

National Center for Biotechnology Information. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed Central. [Link]

-

OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

-

SpectraBase. cis-1-Ethyl-2-methyl-cyclopropane. [Link]

-

Cheméo. Chemical Properties of trans-1-Ethyl-2-methylcyclopropane (CAS 19781-69-2). [Link]

-

NIST WebBook. trans-1-Ethyl-2-methylcyclopropane. [Link]

-

RSC Publishing. Catalytic asymmetric cyclopropanation at a chiral platform. [Link]

- ResearchGate.

-

National Center for Biotechnology Information. (2021). Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane-An Isomer of Pyridine. PubMed. [Link]

-

ResearchGate. (2013). Asymmetric Cyclopropanation Reactions. [Link]

-

NIST WebBook. trans-1-Ethyl-2-methylcyclopropane. [Link]

-

ResearchGate. Gas chromatographic enantiomers separation of cyclopropanes derived... [Link]

- Web Pages. 7. Synthesis of trans-1,2-dibenzoyl- cyclopropane.

- Restek. A Guide to the Analysis of Chiral Compounds by GC.

-

Journal of the Chemical Society (Resumed). (1969). 174. The thermal unimolecular cis–trans-isomerization of 1-ethyl-2-methylcyclopropane. [Link]

-

NIST WebBook. Cyclopropane, 1-ethyl-2-methyl-, cis-. [Link]

- East Tennessee State University's Research Portal. (2019).

-

PrepChem.com. Synthesis of ethyl 2-fluoro-1-methyl-cyclopropanecarboxylate. [Link]

- University of Massachusetts Boston.

Sources

- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. byjus.com [byjus.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-1-Ethyl-2-methylcyclopropane [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. cis-1-Ethyl-2-methylcyclopropane | C6H12 | CID 640655 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Stereochemical Complexity in a Strained Ring System

An In-depth Technical Guide to the Conformational Analysis of 1-Ethyl-2-methylcyclopropane

This guide provides a comprehensive technical overview of the conformational analysis of 1-Ethyl-2-methylcyclopropane, a substituted cycloalkane with significant stereochemical complexity. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes established theoretical principles with practical experimental and computational methodologies. By examining the conformational landscape of both cis and trans isomers, we aim to provide a predictive framework for understanding the molecule's energetics and dynamic behavior, grounded in data from analogous chemical systems.

1-Ethyl-2-methylcyclopropane is a chiral molecule existing as a pair of diastereomers: cis and trans. Within each diastereomer, enantiomeric forms exist, designated by (R,S) stereochemistry. The core of its conformational complexity, however, arises not from the static arrangement of substituents but from the rotation of the ethyl and methyl groups around their respective carbon-cyclopropane bonds.

The cyclopropane ring itself is a rigid, planar structure characterized by significant ring strain (approximately 28 kcal/mol) due to its compressed C-C-C bond angles of 60°. This inherent strain influences the electronic and steric environment of the substituents. Unlike acyclic alkanes, where bond rotation is relatively free, the rotational profiles of substituents on a cyclopropane ring are influenced by steric interactions with the adjacent substituent and the ring hydrogens. Understanding these rotational barriers and the relative energies of the resulting conformers is crucial for predicting molecular properties, reactivity, and potential biological activity.

The trans isomer is generally considered to be the more stable of the two diastereomers due to the positioning of the bulky ethyl and methyl groups on opposite faces of the cyclopropane ring, which minimizes steric hindrance. In the cis isomer, these groups are on the same face, leading to increased steric repulsion. This guide will dissect the conformational preferences within each of these stereoisomeric frameworks.

Methodologies for Conformational Analysis

The elucidation of the conformational landscape of molecules like 1-Ethyl-2-methylcyclopropane relies on a synergistic application of experimental spectroscopy and computational modeling.

Experimental Approaches

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating conformational dynamics. Variable-Temperature NMR (VT-NMR) is particularly well-suited for determining the energy barriers associated with the rotation of the ethyl and methyl groups.

Experimental Protocol: Variable-Temperature NMR (VT-NMR)

-

Sample Preparation: Dissolve a pure sample of the target isomer (e.g., trans-1-Ethyl-2-methylcyclopropane) in a low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD) to a concentration of approximately 10-20 mg/mL.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, if the rotational barriers are low, the signals for the protons on the ethyl and methyl groups will appear as time-averaged, sharp peaks.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Acquire a spectrum at each temperature point.

-

Coalescence and Signal Broadening: As the temperature decreases, the rate of rotation of the substituents slows. When the rate of this dynamic process becomes comparable to the NMR timescale, significant broadening of the signals for the protons involved in the exchange will be observed. The temperature at which distinct signals for different conformers merge into a single broad peak is known as the coalescence temperature (Tc).

-

Determination of Energy Barrier: The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature using the Eyring equation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: At a fixed low temperature where conformer exchange is slow, 2D NOESY experiments can be performed. NOE cross-peaks between protons on the ethyl/methyl groups and the cyclopropyl ring protons can provide definitive evidence for the spatial proximity of these groups in the preferred conformations.

2.1.2 Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase. By analyzing the spectra of different conformers, it is possible to determine their precise geometries and relative energies with great accuracy. While no specific study on 1-Ethyl-2-methylcyclopropane exists, studies on analogous molecules like ethylcyclopropane have successfully used this technique to identify multiple conformers and determine rotational barriers.

Computational Chemistry

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for mapping the potential energy surface of molecular conformations. It allows for the calculation of geometries, relative energies of conformers, and the energy barriers for their interconversion.

Computational Workflow: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build the initial 3D structures for all possible staggered and eclipsed conformations of the ethyl and methyl groups for both cis- and trans-1-Ethyl-2-methylcyclopropane.

-

Geometry Optimization: Perform full geometry optimization for each generated structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy geometry for each conformer.

-

Frequency Calculations: Conduct frequency calculations for each optimized structure to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan. This involves systematically rotating one of the substituent groups (e.g., the ethyl group) around the C-C bond in small increments (e.g., 10-15 degrees) while allowing the rest of the molecule's geometry to relax at each step. The resulting plot of energy versus dihedral angle reveals the energy minima (staggered conformers) and maxima (eclipsed transition states).

-

Analysis of Results: From the calculations, extract the relative energies of all stable conformers and the energy differences between the minima and maxima on the PES scan to determine the rotational barriers.

Conformational Landscape of trans-1-Ethyl-2-methylcyclopropane

In the trans isomer, the ethyl and methyl groups are on opposite sides of the cyclopropane ring, which minimizes the direct steric repulsion between them. The primary conformational considerations are the rotations of each alkyl group relative to the cyclopropane ring.

The rotation of the ethyl group will have staggered conformations where the methyl group of the ethyl substituent is oriented away from the ring, and eclipsed conformations where it passes over a ring hydrogen. Similarly, the methyl group will have staggered and eclipsed conformations as it rotates.

Below is a diagram illustrating the rotational pathway for the ethyl group in the trans isomer.

Caption: Rotational pathway of the ethyl group in trans-1-Ethyl-2-methylcyclopropane.

Conformational Landscape of cis-1-Ethyl-2-methylcyclopropane

The cis isomer presents a more sterically hindered environment, as both alkyl groups are on the same face of the cyclopropane ring. This proximity will likely lead to a higher overall energy compared to the trans isomer and may also influence the rotational barriers of the individual substituents. The preferred conformations will be those that minimize the steric clash between the ethyl and methyl groups.

The rotation of the ethyl and methyl groups will be more restricted, and the energy penalty for eclipsed conformations where the groups are brought closer together will be significantly higher.

The following diagram illustrates the conformational relationship in the cis isomer.

Caption: Energy landscape for substituent rotation in cis-1-Ethyl-2-methylcyclopropane.

Quantitative Energetic Analysis (Predictive)

| Conformation / Transition State | Predicted Relative Energy (kcal/mol) | Basis of Prediction |

| trans Isomer (Global Minimum) | 0.0 | Assumed ground state. Trans isomers are generally more stable. |

| cis Isomer (Lowest Energy Conformer) | ~1.0 - 2.0 | Based on steric hindrance in cis-1,2-dialkylcyclopropanes. |

| Rotational Barriers | ||

| Ethyl Group Rotation (in trans isomer) | ~3.0 - 3.5 | Analogous to the experimentally and computationally determined barrier in ethylcyclopropane. |

| Methyl Group Rotation | ~2.5 - 3.0 | Typical rotational barrier for a methyl group adjacent to a cyclopropyl ring. |

| Ethyl Group Rotation (in cis isomer) | > 3.5 | Expected to be higher than in the trans isomer due to increased steric hindrance. |

Conclusion and Future Directions

The conformational analysis of 1-Ethyl-2-methylcyclopropane reveals a rich stereochemical landscape governed by the interplay of ring strain and steric interactions between the alkyl substituents. The trans isomer is predicted to be more stable than the cis isomer, and the rotation of the ethyl and methyl groups is hindered by energy barriers in the range of 2.5-4.0 kcal/mol.

This guide provides a robust framework for approaching the study of this molecule. The outlined experimental (VT-NMR) and computational (DFT) protocols offer a clear path for researchers to obtain precise, quantitative data. Future studies should focus on performing these detailed analyses to validate the predictions made herein and to fully characterize the conformational energetics of this interesting and complex molecule. Such data will be invaluable for applications in stereoselective synthesis and rational drug design where precise control of molecular conformation is paramount.

References

-

Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear Magnetic Resonance Conformational Studies. Journal of the American Chemical Society, 87(22), 5250–5251. [Link]

-

Charette, A. B., & Juteau, H. (1997). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 97(5), 1659–1710. [Link]

-

Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Durig, J. R., & Little, T. S. (1987). Microwave spectrum, structure, and torsional potential function of ethylcyclopropane. The Journal of Chemical Physics, 87(7), 3837-3844. [Link]

-

Kay, L. E., & Rennella, E. (2023). Exploiting conformational dynamics to modulate the function of designed proteins. Proceedings of the National Academy of Sciences, 120(18), e2303149120. [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nuclear Overhauser effect. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information, PubChem. (n.d.). cis-1-Ethyl-2-methylcyclopropane. Retrieved from [Link]

-

National Center for Biotechnology Information, PubChem. (n.d.). trans-1-Ethyl-2-methylcyclopropane. Retrieved from [Link]

-

Rittner, R., Tormena, C. F., & Cormanich, R. A. (2014). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]

-

UCLA Department of Chemistry & Biochemistry. (n.d.). Ring Strain in Cyclopropane. UCLA. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring strain. Wikipedia. Retrieved from [Link]

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethyl-2-methylcyclopropane

This guide provides a comprehensive analysis of the spectroscopic data for 1-Ethyl-2-methylcyclopropane, a volatile alkylated cyclopropane derivative. As a molecule with two chiral centers, it exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into cis and trans diastereomers, each as a pair of enantiomers. This guide will delve into the nuanced spectroscopic signatures that allow for the characterization and differentiation of these isomers, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Introduction: The Significance of 1-Ethyl-2-methylcyclopropane

1-Ethyl-2-methylcyclopropane serves as a valuable building block in organic chemistry due to the inherent ring strain of its cyclopropane core, which imparts high reactivity.[1] This reactivity is harnessed in ring-opening and ring-expansion reactions to construct more complex molecular architectures.[1] The stereochemistry of the ethyl and methyl substituents significantly influences the molecule's steric and electronic properties, making its thorough spectroscopic characterization essential for predictable outcomes in synthetic applications.

This document provides a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for the stereoisomers of 1-Ethyl-2-methylcyclopropane.

Molecular Structure and Stereoisomerism

1-Ethyl-2-methylcyclopropane possesses two stereogenic centers at C1 and C2, leading to the existence of four possible stereoisomers. These are categorized into two diastereomeric pairs:

-

cis-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on the same side of the cyclopropane ring. This corresponds to the (1R, 2S) and (1S, 2R) configurations.[1]

-

trans-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on opposite sides of the ring, corresponding to the (1R, 2R) and (1S, 2S) configurations.[1]

The relative stereochemistry of these substituents gives rise to distinct spectroscopic properties, which will be elucidated in the following sections.

Caption: Expected 2D NMR (HSQC) correlations for 1-Ethyl-2-methylcyclopropane.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 1-Ethyl-2-methylcyclopropane, electron ionization (EI) is a common technique.

Experimental Protocol: GC-MS of a Volatile Compound

-

Sample Introduction: A dilute solution of 1-Ethyl-2-methylcyclopropane in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion.

Data and Interpretation

The mass spectrum of 1-Ethyl-2-methylcyclopropane will show a molecular ion peak (M⁺) at m/z = 84, corresponding to its molecular weight. The fragmentation pattern is dominated by the loss of alkyl groups and rearrangements of the cyclopropane ring.

Key Fragmentation Peaks for cis-1-Ethyl-2-methylcyclopropane: [2]

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 84 | Moderate | [C₆H₁₂]⁺ (Molecular Ion) |

| 69 | Moderate | [C₅H₉]⁺ (Loss of •CH₃) |

| 55 | High | [C₄H₇]⁺ (Loss of •C₂H₅) |

| 41 | Very High (Base Peak) | [C₃H₅]⁺ (Allyl or cyclopropyl cation) |

The base peak at m/z 41 is likely the stable allyl cation, formed through ring-opening and rearrangement. The significant peak at m/z 55 corresponds to the loss of the ethyl group, a common fragmentation pathway for ethyl-substituted compounds.

Caption: Proposed mass spectrometry fragmentation pathway for 1-Ethyl-2-methylcyclopropane.

Conclusion

The spectroscopic analysis of 1-Ethyl-2-methylcyclopropane provides a detailed picture of its molecular structure and stereochemistry. Infrared spectroscopy confirms the presence of the cyclopropyl ring and the absence of olefinic impurities. ¹H and ¹³C NMR spectroscopy elucidate the connectivity of the carbon and hydrogen atoms, with the chemical shifts and coupling patterns being sensitive to the cis or trans arrangement of the substituents. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that can aid in its identification. This comprehensive spectroscopic dataset is invaluable for researchers utilizing 1-Ethyl-2-methylcyclopropane in their synthetic endeavors, ensuring the identity and purity of their materials and enabling a deeper understanding of its reactivity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640655, cis-1-Ethyl-2-methylcyclopropane. Retrieved from [Link]

-

NIST. (n.d.). cis-1-Ethyl-2-methylcyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Quantum Chemical Calculations for 1-Ethyl-2-methylcyclopropane

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the structural, energetic, and electronic properties of 1-Ethyl-2-methylcyclopropane. As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its conformational landscape and reactivity is paramount. This document moves beyond a simple recitation of methods, offering a rationale for the selection of computational protocols and a framework for interpreting the results in a chemically meaningful context.

Introduction: The Significance of 1-Ethyl-2-methylcyclopropane and the Role of In Silico Analysis

1-Ethyl-2-methylcyclopropane is a small, saturated cyclic hydrocarbon characterized by a strained three-membered ring. This inherent ring strain imparts unique chemical reactivity, making it a valuable synthon in organic chemistry. The presence of two stereocenters at the C1 and C2 positions gives rise to cis and trans diastereomers, each with distinct energetic and conformational properties that can influence their behavior in chemical reactions and biological systems.

Quantum chemical calculations have become an indispensable tool in modern chemical research, offering a powerful means to investigate molecular properties at the atomic level.[1] For a molecule like 1-Ethyl-2-methylcyclopropane, these in silico methods allow for a detailed examination of:

-

Geometric Parameters: Accurate determination of bond lengths, bond angles, and dihedral angles.

-

Energetics: Calculation of the relative stabilities of the cis and trans isomers.

-

Vibrational Frequencies: Prediction of infrared (IR) spectra to aid in experimental characterization.

-

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential to understand reactivity.

This guide will delineate a robust computational workflow for the comprehensive analysis of 1-Ethyl-2-methylcyclopropane, providing both the "how" and the "why" behind each step.

The Computational Gauntlet: A Strategic Approach to Method and Basis Set Selection

The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For small organic molecules like 1-Ethyl-2-methylcyclopropane, a balance between computational cost and accuracy is key.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the preeminent method for a wide range of chemical applications due to its favorable accuracy-to-cost ratio. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity.

For the study of 1-Ethyl-2-methylcyclopropane, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of strained ring systems.

Describing the Electron Distribution: The Pople-Style Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have in space. For molecules of this size, the Pople-style basis sets offer a systematic way to improve accuracy.

A suitable starting point is the 6-31G(d) basis set. This is a split-valence basis set that describes the core electrons with a single set of functions and the valence electrons with two sets, allowing for more flexibility. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the bonding in a strained ring. For higher accuracy, the 6-311+G(d,p) basis set can be employed, which uses a triple-split for the valence electrons, adds diffuse functions (+) to better describe lone pairs and anions (though less critical for this hydrocarbon), and includes polarization functions on both heavy atoms and hydrogens ((d,p)).

A Step-by-Step Computational Protocol

The following protocol outlines a comprehensive computational investigation of 1-Ethyl-2-methylcyclopropane. This workflow is designed to be self-validating, with each step building upon the previous one.

Step 1: Geometry Optimization of Cis and Trans Isomers

The first and most critical step is to determine the minimum energy structures of the cis and trans isomers of 1-Ethyl-2-methylcyclopropane.

Protocol:

-

Construct Initial Structures: Build the 3D structures of both cis- and trans-1-Ethyl-2-methylcyclopropane using a molecular modeling program.

-

Set Up the Calculation:

-

Select a DFT method (e.g., B3LYP).

-

Choose a basis set (e.g., 6-31G(d)).

-

Specify a "Geometry Optimization" task.

-

-

Execute the Calculation: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Analyze the Output: Verify that the optimization has converged to a true minimum by examining the output file for the absence of imaginary frequencies (discussed in the next step).

The optimized geometries will provide the equilibrium bond lengths, bond angles, and dihedral angles for each isomer.

Diagram: Computational Workflow for 1-Ethyl-2-methylcyclopropane Analysis

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of 1-Ethyl-2-methylcyclopropane.

Step 2: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometries. This serves two critical purposes:

-

Confirmation of a True Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be re-optimized.

-

Prediction of Infrared Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be invaluable for identifying the compound experimentally.

Protocol:

-

Use Optimized Geometries: Start with the optimized structures from Step 1.

-

Set Up the Calculation:

-

Use the same DFT method and basis set as the optimization.

-

Specify a "Frequency" or "Vibrational Analysis" task.

-

-

Execute and Analyze: Run the calculation and examine the output for the list of frequencies. Confirm that all are positive.

Step 3: Relative Stability of Isomers

The electronic energies obtained from the geometry optimization calculations can be used to determine the relative stability of the cis and trans isomers. The isomer with the lower absolute energy is the more stable. Generally, the trans isomer of 1-Ethyl-2-methylcyclopropane is expected to be more stable due to reduced steric hindrance between the ethyl and methyl groups.[1]

Table 1: Calculated Properties of 1-Ethyl-2-methylcyclopropane Isomers (Hypothetical Data)

| Property | cis-1-Ethyl-2-methylcyclopropane | trans-1-Ethyl-2-methylcyclopropane |

| Electronic Energy (Hartree) | -235.123456 | -235.125678 |

| Relative Energy (kcal/mol) | 1.39 | 0.00 |

| Dipole Moment (Debye) | 0.15 | 0.08 |

Note: These are representative values and will vary with the level of theory and basis set.

Step 4: Analysis of Electronic Properties

To gain insight into the reactivity of 1-Ethyl-2-methylcyclopropane, two key electronic properties should be analyzed: the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (ESP).

Frontier Molecular Orbitals (HOMO and LUMO):

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity).

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (ESP) Map:

The ESP map visualizes the electrostatic potential on the electron density surface of the molecule.

-

Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs or pi systems, and are susceptible to electrophilic attack.

-

Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.

-

Green/Yellow Regions: Represent neutral or weakly polarized areas.

For 1-Ethyl-2-methylcyclopropane, the ESP map is expected to show a relatively non-polar surface, with slightly negative potential associated with the "bent" bonds of the cyclopropane ring.

Diagram: Isomers of 1-Ethyl-2-methylcyclopropane

Caption: 2D structures of the cis and trans isomers of 1-Ethyl-2-methylcyclopropane.

Conclusion: From Data to Insight

Quantum chemical calculations provide a powerful and predictive framework for understanding the nuances of molecular structure and reactivity. For 1-Ethyl-2-methylcyclopropane, this in-depth computational analysis reveals the energetic preference for the trans isomer and provides a detailed picture of its electronic landscape. This information is invaluable for rationalizing its behavior in chemical synthesis and for the design of novel molecules in drug discovery, where subtle changes in stereochemistry can have profound effects on biological activity. By following a systematic and well-justified computational protocol, researchers can confidently extract meaningful chemical insights from theoretical calculations.

References

-

Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

-

PubChem. (n.d.). cis-1-Ethyl-2-methylcyclopropane. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 1-Ethyl-2-methylcyclopropane. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). cis-1-Ethyl-2-methylcyclopropane. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

Sources

An In-depth Technical Guide to the Thermal Isomerization of 1-Ethyl-2-methylcyclopropane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal isomerization of substituted cyclopropanes is a cornerstone of physical organic chemistry, providing deep insights into reaction mechanisms, stereochemistry, and the energetics of bond cleavage and formation. This guide focuses on the specific case of 1-ethyl-2-methylcyclopropane, a molecule that serves as an exemplary model for understanding the nuanced interplay of steric and electronic effects in unimolecular rearrangements. We will explore the mechanistic dichotomy between concerted and diradical pathways, delve into the kinetics that govern these transformations, and present the experimental and computational methodologies used to elucidate these processes. The content herein is structured to provide both a robust theoretical framework and practical, field-proven insights for professionals engaged in molecular design and synthesis.

Introduction: The Significance of Strained-Ring Isomerizations

Cyclopropane and its derivatives have long fascinated chemists due to their unique bonding and significant ring strain (approximately 27 kcal/mol). This inherent strain energy makes the three-membered ring susceptible to thermal ring-opening reactions, leading to the formation of more stable acyclic isomers. These rearrangements are not merely chemical curiosities; they are fundamental processes that inform our understanding of reaction dynamics and are relevant in the synthesis of complex molecules where controlled bond reorganization is desired.

The thermal isomerization of 1-ethyl-2-methylcyclopropane is a classic example of a unimolecular gas-phase reaction. The presence of two different alkyl substituents allows for a detailed study of stereochemical outcomes and regioselectivity, providing critical evidence for the nature of the transition state and any intermediates involved. Both cis and trans isomers of the starting material can be studied, each providing a unique window into the reaction's mechanistic landscape.

Mechanistic Pathways: A Diradical Perspective

The thermal isomerization of cyclopropanes is generally understood to proceed through a trimethylene diradical intermediate. While a fully concerted mechanism governed by orbital symmetry (Woodward-Hoffmann rules) is theoretically possible, experimental evidence for simple alkylcyclopropanes strongly supports a non-concerted, diradical pathway.

The process can be broken down into several key steps:

-

Homolytic Bond Cleavage: The reaction is initiated by the thermal cleavage of one of the carbon-carbon bonds in the cyclopropane ring. In 1-ethyl-2-methylcyclopropane, any of the three bonds can cleave. The bond between the two substituted carbons (C1-C2) is often considered the most likely to break due to the stabilizing effect of the alkyl groups on the resulting radical centers.

-

Diradical Intermediate: This cleavage forms a 1,3-diradical intermediate. This species is not a single, static structure but can exist in multiple conformations through rotation around its C-C single bonds.

-

Intramolecular Hydrogen Shift: The diradical can then rearrange to form various stable alkene products through a 1,2-hydrogen shift.

-

Ring Closure: The diradical can also undergo ring closure, either reverting to the starting material or forming its stereoisomer (cis to trans or vice versa).

The competition between bond rotation, hydrogen shifts, and ring closure within the diradical intermediate's lifetime dictates the final product distribution.

Caption: A simplified workflow of the diradical mechanism for 1-ethyl-2-methylcyclopropane isomerization.

Stereochemistry and Product Distribution

The stereochemistry of the starting material is crucial for mechanistic elucidation. For example, the thermal isomerization of cis-1-ethyl-2-methylcyclopropane can lead to both geometric isomerization (formation of the trans isomer) and structural isomerization (formation of various pentenes).

Key structural isomers that can be formed include:

-

3-Methyl-1-pentene

-

(E)- and (Z)-3-Methyl-2-pentene

-

2-Ethyl-1-butene

The ratio of these products provides insight into the relative rates of the different hydrogen shifts and rotations in the diradical intermediate. Studies on similar systems, like 1,2-dimethylcyclopropane, have shown that geometric isomerization (cis to trans) is often significantly faster than structural isomerization.[1] This indicates that the energy barrier for ring closure of the diradical is lower than the barrier for the intramolecular hydrogen shifts required to form the alkene products.

Kinetics and Thermodynamics

The thermal isomerization of 1-ethyl-2-methylcyclopropane is a first-order unimolecular reaction. The rate of the reaction is dependent on temperature and can be described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor (related to the frequency of collisions with the correct orientation)

-

Ea is the activation energy (the minimum energy required for the reaction to occur)

-

R is the ideal gas constant

-

T is the temperature in Kelvin

For the cis-trans isomerization of 1-ethyl-2-methylcyclopropane, the activation energy is a key parameter that reflects the energy required to break a C-C bond and form the diradical intermediate.[2] Studies on analogous methyl-substituted cyclopropanes have reported activation energies for structural isomerization typically in the range of 62-65 kcal/mol.[3]

Table 1: Representative Kinetic Data for Methyl-Substituted Cyclopropane Isomerizations

| Compound | Reaction Type | Ea (kcal/mol) | log(A, s⁻¹) |

| cis-1,2-Dimethylcyclopropane | Geometrical Isomerization | 59.4 | 15.25 |

| 1,1-Dimethylcyclopropane | Structural Isomerization | ~61 | ~15.1 |

| Methylcyclopropane | Structural Isomerization | 64.4 | 15.37 |

| 1,1,2,2-Tetramethylcyclopropane | Structural Isomerization | 64.7 | 15.47 |

Note: Data is compiled from related systems to provide context.[1][3] Specific values for 1-ethyl-2-methylcyclopropane require dedicated experimental measurement but are expected to be within this range.

Experimental Methodology: Gas-Phase Pyrolysis

Studying these reactions requires precise control over temperature and pressure, and a robust analytical method to identify and quantify the products. A typical experimental setup for gas-phase kinetics involves a static or flow reactor system.[4][5][6]

Caption: A typical experimental workflow for studying gas-phase thermal isomerization kinetics.

Detailed Protocol: Static System Pyrolysis

-

Vessel Preparation: A Pyrex reaction vessel is "aged" by pyrolyzing a compound like hexamethyldisilazane to passivate the surface and minimize surface-catalyzed side reactions.

-

System Evacuation: The reaction vessel and associated vacuum line are evacuated to a high vacuum (<10⁻⁴ Torr) to remove air and other contaminants.[5]

-

Sample Introduction: A known pressure of the purified 1-ethyl-2-methylcyclopropane isomer is introduced into the heated reaction vessel from a sample bulb. The pressure is monitored using a manometer.

-

Reaction Execution: The sample is allowed to isomerize at a constant, precisely controlled temperature for a specific duration. The reaction time is carefully recorded.

-

Reaction Quenching: After the allotted time, the entire reaction mixture is rapidly expanded into a sample loop or condensed in a trap cooled with liquid nitrogen to quench the reaction.

-

Analysis: The quenched mixture is analyzed by gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive product identification and a flame ionization detector (FID) for accurate quantification.

-

Kinetic Runs: The experiment is repeated at various temperatures and for different reaction times to collect data for determining the rate constants and subsequently the Arrhenius parameters (Ea and A).

Computational Chemistry Insights

Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., CASSCF, CCSD(T)), provide invaluable tools for exploring the potential energy surface of these reactions.[7] These studies can:

-

Calculate the activation energies for the cleavage of each C-C bond.

-

Determine the geometries of the transition states.

-

Characterize the minimum energy pathways for the interconversion of diradical conformers.

-

Predict the energy barriers for the 1,2-hydrogen shifts leading to the final alkene products.

Computational results consistently support the diradical mechanism by showing that the energy barrier to form the trimethylene intermediate is consistent with experimentally observed activation energies. Furthermore, they can rationalize the observed product ratios by comparing the calculated barriers for the various competing pathways from the diradical intermediate.

Conclusion

The thermal isomerization of 1-ethyl-2-methylcyclopropane is a rich and instructive example of a unimolecular rearrangement. The consensus from decades of experimental and theoretical work points overwhelmingly to a stepwise mechanism involving a trimethylene diradical intermediate. The stereochemical and product distribution outcomes are elegantly explained by the kinetics of competing processes: C-C bond rotation, ring closure, and intramolecular hydrogen shifts within this short-lived intermediate. For researchers in drug development and chemical synthesis, a deep understanding of these fundamental principles is crucial for predicting the thermal stability of strained motifs and for designing synthetic pathways that leverage controlled molecular rearrangements.

References

-

Elliott, C. S., & Frey, H. M. (1964). The thermal unimolecular cis–trans-isomerization of 1-ethyl-2-methylcyclopropane. Journal of the Chemical Society (Resumed), 900. [Link]

-

AIP Publishing. (2007). Moving bed reactor setup to study complex gas-solid reactions. Review of Scientific Instruments. [Link]

-

University of Wisconsin-Madison. Gas-Phase Kinetics. Chemistry 562, Experiment 8. [Link]

-

LibreTexts Chemistry. (2022). Experimental methods of chemical kinetics. [Link]

-

Frey, H. M., & Butler, J. N. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1336), 1-13. [Link]

-

Dungey, K. E., et al. (2006). Kinetics of the thermal isomerization of 1,1,2,2-tetramethylcyclopropane. International Journal of Chemical Kinetics, 38(8), 483-488. [Link]

-

Al-Abbad, J. A. (2018). Thermal Rearrangements of 1-Ethynyl-2-methylcyclopropane: A Computational Study. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 174. The thermal unimolecular cis–trans-isomerization of 1-ethyl-2-methylcyclopropane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of 1-Ethyl-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Electronic Landscape of the Cyclopropyl Moiety

The cyclopropane ring, a fundamental motif in organic chemistry, presents a fascinating deviation from standard sp³ hybridization. The inherent angle strain, with C-C-C bond angles forced to 60° instead of the ideal 109.5°, necessitates a unique bonding arrangement. This guide delves into the nuanced electronic properties of a specific, yet representative, substituted cyclopropane: 1-Ethyl-2-methylcyclopropane. Understanding these properties is paramount for professionals in drug development and organic synthesis, as the cyclopropyl group is a prevalent structural element in numerous pharmaceuticals and biologically active molecules, where it can influence conformation, metabolic stability, and receptor binding affinity.

This document provides a comprehensive exploration of the electronic structure of 1-Ethyl-2-methylcyclopropane, examining its stereoisomerism, the theoretical models that describe its bonding, its spectroscopic signatures, and the reactivity that arises from its strained three-membered ring.

I. Stereochemistry and Conformational Landscape

1-Ethyl-2-methylcyclopropane possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring, leading to a rich stereochemical profile.[1] Consequently, the molecule can exist as a maximum of 2² = 4 distinct stereoisomers.[1] These are categorized into cis and trans diastereomers, each existing as a pair of enantiomers.

-

Trans Isomers: The ethyl and methyl groups are on opposite sides of the cyclopropane ring. This configuration corresponds to the (1R, 2R) and (1S, 2S) enantiomers. The trans isomer is generally more stable due to reduced steric strain between the substituents.[1]

-

Cis Isomers: The ethyl and methyl groups are on the same side of the ring, corresponding to the (1R, 2S) and (1S, 2R) enantiomers. The cis isomer experiences greater steric hindrance, leading to lower stability compared to the trans isomer.[1]

The conformational flexibility of the ethyl and methyl groups adds another layer of complexity. While the cyclopropane ring itself is rigid, rotation around the C-C single bonds connecting the alkyl substituents to the ring leads to various conformers. The relative energies of these conformers are dictated by steric interactions between the substituents and the ring hydrogens. A detailed conformational analysis, likely involving computational modeling, would be required to determine the lowest energy conformations for each stereoisomer.

II. The Theoretical Underpinnings of Bonding in Substituted Cyclopropanes

To grasp the electronic properties of 1-Ethyl-2-methylcyclopropane, one must first understand the bonding models for the parent cyclopropane ring. Two primary models, the Walsh and Coulson-Moffitt models, provide complementary insights into its unique electronic structure.

A. The Walsh Model: A Molecular Orbital Perspective

The Walsh model offers a powerful molecular orbital description of bonding in cyclopropane.[2] It posits that the carbon atoms are sp² hybridized.[2] Two sp² orbitals from each carbon form the C-H bonds, while the remaining sp² hybrid orbital from each carbon is directed towards the center of the ring. These three sp² orbitals combine to form one bonding and two antibonding molecular orbitals. The p orbitals on each carbon, lying in the plane of the ring, overlap to create two C-C bonding and one antibonding "bent" interactions. This model successfully explains the high p-character of the C-C bonds and the ability of the cyclopropane ring to conjugate with adjacent p-systems, a property more akin to a double bond than a typical alkane.[3] The highest occupied molecular orbitals (HOMOs) of cyclopropane have significant p-character and are located on the exterior of the ring, making them available for interaction with electrophiles.[3]

The introduction of ethyl and methyl substituents in 1-Ethyl-2-methylcyclopropane perturbs the symmetry of the parent cyclopropane orbitals. The electron-donating inductive effect of the alkyl groups will raise the energy of the Walsh orbitals, potentially increasing the nucleophilicity of the ring.

B. The Coulson-Moffitt Model: A Valence Bond Approach

The Coulson-Moffitt model provides a valence bond perspective, describing the C-C bonds as "bent" or "banana" bonds.[4] This model proposes that the carbon atoms utilize orbitals with a hybridization between sp³ and sp², resulting in inter-orbital angles greater than the 60° internuclear angle. The overlap of these orbitals occurs outside the direct line connecting the nuclei, leading to weaker, more strained C-C bonds compared to those in acyclic alkanes. This inherent strain energy, approximately 27.5 kcal/mol for the parent cyclopropane, is a key determinant of its reactivity.[4]

The ethyl and methyl substituents in 1-Ethyl-2-methylcyclopropane will influence the hybridization of the ring carbons and the precise nature of the bent bonds, although the fundamental principles of the Coulson-Moffitt model remain applicable.

III. Spectroscopic Characterization: Unveiling the Electronic Environment

The unique electronic structure of 1-Ethyl-2-methylcyclopropane gives rise to characteristic spectroscopic signatures.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of 1-Ethyl-2-methylcyclopropane.

¹H NMR: The protons on the cyclopropane ring experience a significant anisotropic shielding effect from the ring's electron density, causing them to resonate at an unusually high field (low ppm values), typically between -0.2 and 0.9 ppm. This is a hallmark of the cyclopropyl group. The protons of the ethyl and methyl substituents will appear in the more conventional alkane regions, with splitting patterns determined by their neighboring protons. Due to the chirality of the molecule, the methylene protons of the ethyl group are diastereotopic and are expected to be inequivalent, potentially leading to a more complex splitting pattern.

¹³C NMR: The carbon atoms of the cyclopropane ring also exhibit characteristic upfield shifts compared to acyclic alkanes, typically appearing in the range of -5 to 20 ppm. The carbons of the ethyl and methyl substituents will resonate at chemical shifts typical for alkyl groups.

Coupling Constants: The spin-spin coupling constants in cyclopropane derivatives are stereochemically dependent. Typically, the vicinal coupling constant for cis protons (J_cis) is larger than for trans protons (J_trans). A notable feature is that the geminal and vicinal cyclopropyl coupling constants have opposite signs.

| ¹H NMR Spectral Data for Ethylcyclopropane (Solvent: CDCl₃, Reference: TMS) |

| Chemical Shift (δ, ppm) |

| ~0.99 |

| ~1.30 |

| ~0.65 |

| ~0.25 |

| ~-0.15 |

| ¹³C NMR Spectral Data for Ethylcyclopropane (Solvent: CDCl₃, Reference: TMS) |

| Chemical Shift (δ, ppm) |

| ~14.5 |

| ~23.8 |

| ~12.7 |

| ~8.9 |

Data adapted from a representative analysis of ethylcyclopropane.

The actual chemical shifts and coupling constants for the cis and trans isomers of 1-Ethyl-2-methylcyclopropane will be influenced by the additional methyl group and the relative stereochemistry.

B. Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of 1-Ethyl-2-methylcyclopropane will exhibit characteristic absorptions for the cyclopropane ring and the alkyl substituents.

-

C-H Stretching: The C-H stretching vibrations of the cyclopropane ring typically appear at higher frequencies (around 3000-3100 cm⁻¹) than those of the alkyl C-H bonds (around 2850-2960 cm⁻¹). This is attributed to the increased s-character of the C-H bonds in the cyclopropane ring.[4]

-

Ring Vibrations: The cyclopropane ring itself has characteristic vibrational modes, often referred to as "ring breathing" or deformation modes. A symmetric ring vibration is typically observed around 1020 cm⁻¹.[4]

The specific frequencies and intensities of these vibrations will differ between the cis and trans isomers due to their different symmetries and steric environments.

C. Mass Spectrometry

The mass spectrum of 1-Ethyl-2-methylcyclopropane will show a molecular ion peak corresponding to its molecular weight (84.16 g/mol ). The fragmentation pattern will be characteristic of alkyl-substituted cyclopropanes, likely involving the loss of the ethyl and methyl groups, as well as ring-opening followed by further fragmentation. The NIST Chemistry WebBook provides mass spectral data for both cis- and trans-1-Ethyl-2-methylcyclopropane.[5][6]

IV. Reactivity: The Consequences of Ring Strain and Electronic Structure